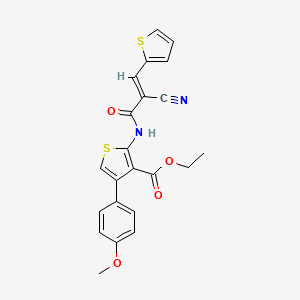

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Description

The compound “(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a thiophene-based derivative characterized by a cyanoacrylamido group, a 4-methoxyphenyl substituent, and a thiophen-2-yl moiety. Its synthesis likely follows cyclization strategies similar to other 4-aminothiophene derivatives, involving precursors such as thiocarbamoyl intermediates and halogenated reagents .

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-3-28-22(26)19-18(14-6-8-16(27-2)9-7-14)13-30-21(19)24-20(25)15(12-23)11-17-5-4-10-29-17/h4-11,13H,3H2,1-2H3,(H,24,25)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHJCYCKDINODX-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of acrylamides, characterized by its unique structural features that include an ethyl ester, a cyano group, and thiophene rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

Structural Characteristics

The compound's structure allows for diverse interactions with biological targets, which can be explored through quantitative structure-activity relationship (QSAR) models. These models help predict and enhance its biological efficacy by analyzing modifications that influence activity.

Biological Activity Overview

The biological activities of this compound are influenced by its structural components. Compounds with similar structures have been shown to exhibit various pharmacological properties, including:

- Antioxidant Activity : Many derivatives of thiophene compounds demonstrate significant antioxidant properties. Research indicates that compounds containing phenolic substitutions exhibit higher antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Thiophene-based compounds have been reported to possess anti-inflammatory properties. For instance, studies show that certain thiophene derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory diseases .

- Antibacterial Activity : The synthesized compounds have exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substitutions on the phenyl ring showed enhanced antibacterial effects against pathogens like Bacillus subtilis and Escherichia coli .

Antioxidant Activity

A series of studies evaluated the antioxidant properties of thiophene derivatives, including (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate. The results indicated that compounds with hydroxyl groups at specific positions on the phenyl ring demonstrated superior antioxidant activity. For example, one study reported that certain derivatives showed significant inhibition of lipid peroxidation and scavenging of free radicals at concentrations as low as 100 µM .

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of thiophene derivatives. For instance, a compound similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate showed a percentage inhibition of rat paw edema ranging from 70.2% to 83.1%, comparable to standard anti-inflammatory drugs like diclofenac . Mechanistically, these compounds may inhibit key inflammatory pathways by blocking enzymes such as COX and LOX.

Antibacterial Activity

The antibacterial efficacy of related thiophene compounds was assessed against various bacterial strains. A notable finding was that compounds with dimethyl amino substitutions exhibited the highest activity against S. aureus and E. coli. This suggests that structural modifications significantly influence antibacterial potency .

Case Studies

- Case Study on Antioxidant Properties : A study synthesized a series of ethyl 2-cyano-3-substituted phenyl acrylamides and tested their antioxidant activity using DPPH radical scavenging assays. The results indicated a strong correlation between the presence of hydroxyl groups and enhanced antioxidant capacity .

- Case Study on Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory effects of thiophene derivatives in LPS-induced inflammation models using THP-1 monocytes. The compounds significantly reduced TNF-α expression and inhibited NF-ĸB activation at concentrations around 10 µM .

Scientific Research Applications

The biological activity of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is influenced by its structural components. Compounds with similar structures have demonstrated various activities, including:

- Antioxidant properties : Studies have shown that derivatives of this compound exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress .

- Anti-inflammatory effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is being explored for its potential use as:

- Drug candidates : Due to its unique structure, it may interact with biological macromolecules such as proteins or nucleic acids. Molecular docking simulations and in vitro assays are employed to evaluate its binding affinities and mechanisms of action.

Material Science

In material science, the compound's properties enable its application in:

- Organic semiconductors : Its electronic properties make it suitable for use in organic electronic devices.

- Light-emitting diodes (LEDs) : The compound can be utilized in the development of advanced materials for optoelectronic applications .

Antioxidant Activity Study

A study assessed the antioxidant activity of various derivatives of ethyl 2-(2-cyano-3-substituted phenyl)acrylamido compounds. Results indicated that modifications significantly enhanced their antioxidant capacity, suggesting that similar modifications could be applied to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate to improve efficacy .

Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of thiophene derivatives highlighted their potential in treating conditions characterized by chronic inflammation. The study emphasized the importance of structural features in modulating biological activity, reinforcing the need for further investigation into this compound's therapeutic applications .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogues

Physicochemical and Electronic Properties

- Solubility and Stability : The 4-methoxyphenyl group in the target compound likely increases hydrophobicity compared to hydroxylated analogs (e.g., 3d), affecting solubility in polar solvents .

- Stereochemical Considerations : The E-configuration of the acrylamido group (vs. Z-isomers in compounds like 292057-56-8) may influence molecular geometry and intermolecular interactions, such as hydrogen bonding patterns .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is synthesized via a multi-step process:

- Step 1 : Cyanoacetylation of an ethyl 2-amino-thiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group.

- Step 2 : Knoevenagel condensation with thiophen-2-ylcarbaldehyde in toluene, catalyzed by piperidine and acetic acid, to form the acrylamido-thiophene core. Reaction completion is monitored via TLC, and the product is purified by recrystallization (yields: 72–94%) .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy : Identifies characteristic peaks for cyano (CN, ~2200 cm⁻¹), acrylamido (C=O, ~1650 cm⁻¹), and thiophene ring vibrations.

- ¹H NMR : Signals for methoxyphenyl protons (~6.8–7.4 ppm), thiophene protons (~7.0–7.5 ppm), and ester groups (COOEt, ~1.3–4.3 ppm).

- Mass spectrometry : Molecular ion peaks consistent with the calculated molecular weight .

Q. What computational parameters are critical for predicting the compound’s physicochemical properties?

Key parameters include:

- Hydrogen bond donors/acceptors : 1 donor (NH acrylamido) and 5 acceptors (CN, COOEt, OMe, thiophene S).

- LogP (XlogP) : ~4.0, indicating moderate lipophilicity.

- Topological polar surface area (TPSA) : ~89.8 Ų, suggesting moderate solubility in polar solvents .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in electrophilic substitution reactions?

The thiophene ring’s electron-rich nature promotes electrophilic substitution at the 5-position. The 4-methoxyphenyl group exerts steric hindrance, directing substitutions away from the acrylamido moiety. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across different assay models?

Discrepancies in antioxidant or anti-inflammatory activity (e.g., DPPH vs. SOD assays) may arise from:

- Assay sensitivity : DPPH is less specific for radical scavenging than cell-based SOD.

- Metabolic stability : Variations in hepatic microsomal stability across species.

- Dosage optimization : Use dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to validate efficacy thresholds .

Q. How can crystallographic data improve understanding of the compound’s binding interactions?

Single-crystal X-ray diffraction (using SHELXL ) reveals:

- Conformational flexibility : The acrylamido group adopts an E-configuration, stabilized by intramolecular H-bonding.

- Packing interactions : π-π stacking between thiophene and methoxyphenyl rings enhances crystal stability.

- Torsion angles : Critical for docking studies targeting enzymes like COX-2 or kinases .

Q. What in silico approaches are effective for predicting SAR against cancer targets?

- Molecular docking (AutoDock Vina) : Screens affinity for EGFR or VEGFR-2; the cyano group may coordinate with catalytic lysine residues.

- QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with IC₅₀ values in breast cancer cell lines (MCF-7, MDA-MB-231) .

Q. How do solvent and catalyst choices impact yield in large-scale synthesis?

- Solvent : Toluene optimizes Knoevenagel condensation by azeotropic removal of water. Ethanol is preferred for recrystallization due to low polarity.

- Catalyst : Piperidine/acetic acid (1:4 ratio) enhances reaction rates vs. weaker bases like pyridine. Scaling requires controlled reflux (5–6 hr) to avoid side-product formation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.